molecular formula C22H26O4 B12762572 (+-)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid CAS No. 95711-62-9

(+-)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid

Cat. No.: B12762572
CAS No.: 95711-62-9
M. Wt: 354.4 g/mol
InChI Key: MVSQJVYUCVFVQR-UHFFFAOYSA-N
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Description

(±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid is an organic compound that features a unique structure combining cyclohexyl, phenyl, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid typically involves multi-step organic reactions. One common method includes the reaction of p-cyclohexylbenzaldehyde with m-methoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding aldol product. This intermediate is then subjected to hydrogenation and subsequent acid hydrolysis to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient conversion and scalability.

Chemical Reactions Analysis

Types of Reactions

(±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. These interactions can result in changes in cellular processes, such as inflammation or pain signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylphenylacetic acid: Shares the cyclohexyl and phenyl groups but lacks the methoxyphenyl group.

    Methoxyphenylacetic acid: Contains the methoxyphenyl group but does not have the cyclohexyl group.

Uniqueness

(±)-3-(p-Cyclohexylphenyl)-3-(m-methoxyphenyl)hydracrylic acid is unique due to its combination of cyclohexyl, phenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

95711-62-9

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-cyclohexylphenyl)-3-hydroxy-3-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C22H26O4/c1-26-20-9-5-8-19(14-20)22(25,15-21(23)24)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h5,8-14,16,25H,2-4,6-7,15H2,1H3,(H,23,24)

InChI Key

MVSQJVYUCVFVQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3CCCCC3)O

Origin of Product

United States

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